molecular formula C25H32N2O2 B5450137 2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide

2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide

Cat. No.: B5450137
M. Wt: 392.5 g/mol
InChI Key: FSQWIJPIUREHDS-UHFFFAOYSA-N
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Description

The compound “2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a secondary amine group (-NH-), and a tetrahydropyran ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core indane structure, followed by functionalization to introduce the amide and amine groups. The tetrahydropyran ring could potentially be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The secondary amine could potentially be alkylated or acylated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide and amine groups could increase its polarity, which could affect its solubility in different solvents. The presence of multiple rings could increase its rigidity and potentially its melting and boiling points .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is a biologically active compound, its activity would likely depend on its ability to interact with specific biological targets. The presence of the amide and amine groups could potentially allow it to form hydrogen bonds with biological macromolecules .

Properties

IUPAC Name

2-[methyl(2-phenylethyl)amino]-N-(oxan-4-ylmethyl)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-27(14-11-20-7-3-2-4-8-20)25(17-22-9-5-6-10-23(22)18-25)24(28)26-19-21-12-15-29-16-13-21/h2-10,21H,11-19H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQWIJPIUREHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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